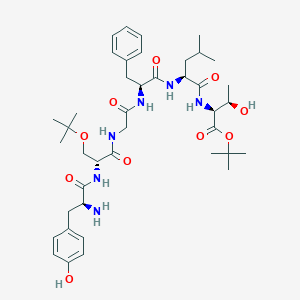
Tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl), commonly known as TSGP, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in various areas. TSGP is a complex peptide consisting of six amino acids and is synthesized using various methods.
Mécanisme D'action
The mechanism of action of TSGP is not well understood. However, studies have suggested that TSGP may exert its effects by disrupting the cell membrane of microorganisms and cancer cells. TSGP has also been shown to interact with various enzymes and proteins, leading to the inhibition of their activity.
Effets Biochimiques Et Physiologiques
TSGP has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that TSGP can inhibit the growth of microorganisms and cancer cells, induce apoptosis, and modulate the immune system. TSGP has also been shown to exhibit anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using TSGP in lab experiments is its stability and ease of synthesis. TSGP can be synthesized using various methods and is relatively stable, making it a suitable candidate for various experiments. However, one of the limitations of using TSGP is its high cost, which may limit its use in some experiments.
Orientations Futures
TSGP has shown significant potential in various areas of scientific research. In the future, further studies are required to understand the mechanism of action of TSGP and its potential applications in drug discovery and cancer therapy. Future studies should also focus on optimizing the synthesis method of TSGP to reduce its cost and improve its stability. Additionally, further studies are required to investigate the potential applications of TSGP in other areas of scientific research, such as immunology and neuroscience.
Conclusion:
In conclusion, TSGP is a synthetic peptide that has shown significant potential in various areas of scientific research. TSGP can be synthesized using various methods and exhibits antimicrobial, antifungal, and anticancer properties. TSGP has also been shown to modulate the immune system and exhibit anti-inflammatory properties. Although further studies are required to understand the mechanism of action of TSGP fully, it is a promising candidate for drug discovery and cancer therapy.
Méthodes De Synthèse
The synthesis of TSGP involves the coupling of six amino acids, namely tyrosine, serine, glycine, phenylalanine, leucine, and threonine. The coupling of these amino acids is carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide chain is synthesized on a solid support, whereas, in SPPS, the peptide chain is synthesized in solution. After the coupling of the amino acids, the peptide is deprotected and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
TSGP has shown potential applications in various areas of scientific research. One of the primary applications of TSGP is in the field of drug discovery. TSGP has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for developing new drugs. TSGP has also been studied for its potential applications in cancer treatment. Studies have shown that TSGP can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
111035-57-5 |
|---|---|
Nom du produit |
Tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl) |
Formule moléculaire |
C41H62N6O10 |
Poids moléculaire |
799 g/mol |
Nom IUPAC |
tert-butyl (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C41H62N6O10/c1-24(2)19-30(38(54)47-34(25(3)48)39(55)57-41(7,8)9)45-37(53)31(21-26-13-11-10-12-14-26)44-33(50)22-43-36(52)32(23-56-40(4,5)6)46-35(51)29(42)20-27-15-17-28(49)18-16-27/h10-18,24-25,29-32,34,48-49H,19-23,42H2,1-9H3,(H,43,52)(H,44,50)(H,45,53)(H,46,51)(H,47,54)/t25-,29+,30+,31+,32-,34+/m1/s1 |
Clé InChI |
VPPAQLDQAXBBTE-GQAKXHIGSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Autres numéros CAS |
111035-57-5 |
Séquence |
YXGFLT |
Synonymes |
(Ser(2)(O-tert-butyl)-Leu(5))enkephalyl-Thr(6)(O-tert-butyl) BUBU Leu(5)-enkephalin, Ser(2)(O-tert-butyl)-Thr(6)(O-tert-butyl) Tyr-Ser(O-tert-Bu)-Gly-Phe-Leu-Thr(O-tert-Bu) tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



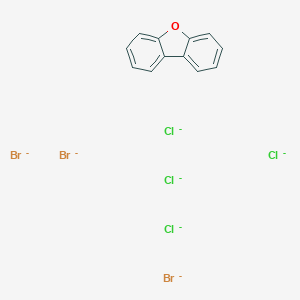
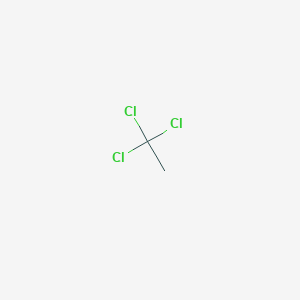
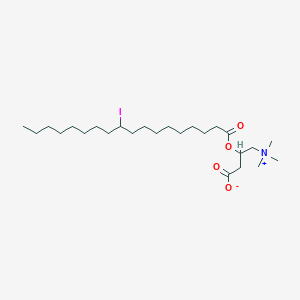
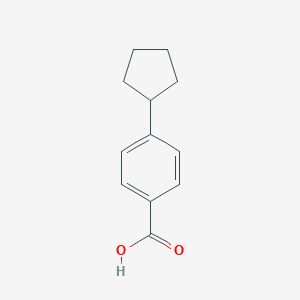
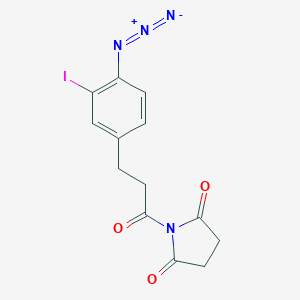
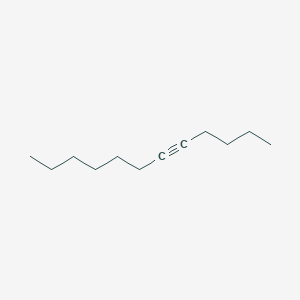
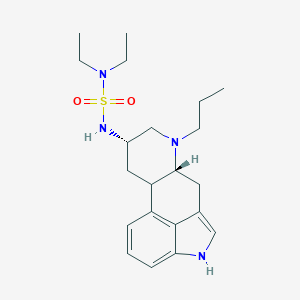
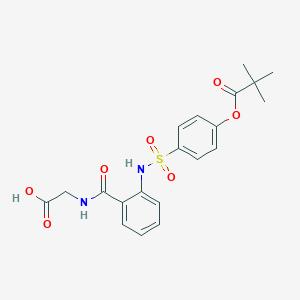
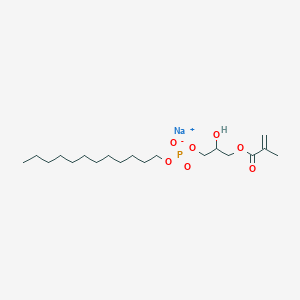
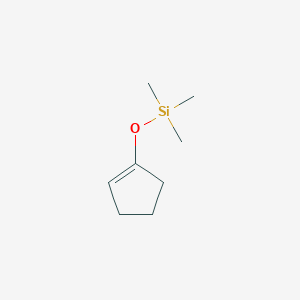
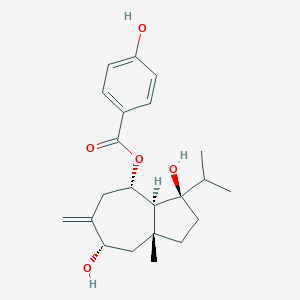

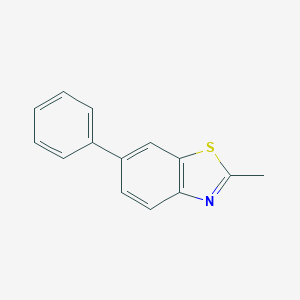
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)